molecular formula C13H22N6O3 B8605842 2-((2-((Aminocarbonyl)oxy)ethyl)amino)-4-morpholino-6-propyl-1,3,5-triazine CAS No. 127375-13-7

2-((2-((Aminocarbonyl)oxy)ethyl)amino)-4-morpholino-6-propyl-1,3,5-triazine

Cat. No. B8605842
M. Wt: 310.35 g/mol
InChI Key: IPFGANKJVCHCJU-UHFFFAOYSA-N
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Patent
US04956363

Procedure details

19.4 g (0.05 mole) of 2-morpholino-4-[[2-[(phenoxycarbonyl)oxy]ethyl]amino]-6-propyl-1,3,5-triazine, dissolved in 100 ml of anhydrous dichloromethane are introduced into one liter of liquid ammonia. Stirring is continued for 7 hours at a temperature of between -35° C. and -45° C. The ammonia is then evaporated and the organic phase is washed successively with an aqueous solution of sodium bicarbonate and with water. It is dried over sodium sulfate and the solvent is evaporated under reduced pressure. The residue obtained crystallizes in a 50:50 mixture (v/v) of ethyl acetate-hexane. 15.1 g of 2-[[2-[(aminocarbonyl)oxy]ethyl]amino]-4-morpholino-6-propyl-1,3,5-triazine are obtained.
Name
2-morpholino-4-[[2-[(phenoxycarbonyl)oxy]ethyl]amino]-6-propyl-1,3,5-triazine
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
liquid
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[N:12]=[C:11]([NH:13][CH2:14][CH2:15][O:16][C:17](OC3C=CC=CC=3)=[O:18])[N:10]=[C:9]([CH2:26][CH2:27][CH3:28])[N:8]=2)[CH2:3][CH2:2]1.[NH3:29]>ClCCl>[NH2:29][C:17]([O:16][CH2:15][CH2:14][NH:13][C:11]1[N:12]=[C:7]([N:4]2[CH2:5][CH2:6][O:1][CH2:2][CH2:3]2)[N:8]=[C:9]([CH2:26][CH2:27][CH3:28])[N:10]=1)=[O:18]

Inputs

Step One
Name
2-morpholino-4-[[2-[(phenoxycarbonyl)oxy]ethyl]amino]-6-propyl-1,3,5-triazine
Quantity
19.4 g
Type
reactant
Smiles
O1CCN(CC1)C1=NC(=NC(=N1)NCCOC(=O)OC1=CC=CC=C1)CCC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
liquid
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ammonia is then evaporated
WASH
Type
WASH
Details
the organic phase is washed successively with an aqueous solution of sodium bicarbonate and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
crystallizes in a 50:50 mixture (v/v) of ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
NC(=O)OCCNC1=NC(=NC(=N1)N1CCOCC1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.1 g
YIELD: PERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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